BenchChemオンラインストアへようこそ!

5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one

N-Amination 1,3-Dipolar Cycloaddition Pyrazolo[1,5-a]pyridine

5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one (CAS 57053-27-7) is a substituted furo[3,2-c]pyridin-4-one heterocycle (MF: C₈H₈N₂O₂, MW: 164.16 g/mol) that serves as a strategic synthetic intermediate for kinase and BET bromodomain inhibitor scaffolds. Its structure features a unique N-amino substituent on the pyridinone ring, which directly enables chemoselective N-functionalization that is not feasible with the des-amino or N-alkyl analogs commonly catalogued alongside it.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 57053-27-7
Cat. No. B2951805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one
CAS57053-27-7
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCC1=CC2=C(C=CO2)C(=O)N1N
InChIInChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3
InChIKeyYVEUZDUSNOXNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one (CAS 57053-27-7) – A Differentiated Heterocyclic Building Block


5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one (CAS 57053-27-7) is a substituted furo[3,2-c]pyridin-4-one heterocycle (MF: C₈H₈N₂O₂, MW: 164.16 g/mol) that serves as a strategic synthetic intermediate for kinase and BET bromodomain inhibitor scaffolds [1]. Its structure features a unique N-amino substituent on the pyridinone ring, which directly enables chemoselective N-functionalization that is not feasible with the des-amino or N-alkyl analogs commonly catalogued alongside it [2].

Why 5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one Cannot Be Replaced by Common In-Class Analogs


The presence of the primary N-amino group at the 5-position of the pyridinone ring confers unique reactivity that distinguishes this compound from its closest commercially available analogs (e.g., 6-methylfuro[3,2-c]pyridin-4(5H)-one, CAS 57105-94-9, which lacks the N-substituent, and 5-methoxy-6-methylfuro[3,2-c]pyridin-4(5H)-one, CAS 1609939-56-1, where the site is blocked as an N-OMe ether) . Direct N-amination‑based diversification (e.g., acylation, sulfonylation, or dipolar cycloaddition after conversion to the N-imide) requires a free N‑NH₂ handle and cannot proceed with des‑amino or N‑alkylated analogs without additional deprotection steps, impacting step economy and final purity [1]. Consequently, substituting with the des‑amino core (C₈H₇NO₂) or the N‑methoxy analog (C₉H₉NO₃) fails to produce the same downstream repertoire of N‑functionalized furo[3,2‑c]pyridin‑4‑one derivatives.

Quantitative Differentiation Evidence for 5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one Relative to Analogs


N‑Amino Substituent Enables Unique 1,3‑Dipolar Cycloaddition Route to Pyrazolo[1,5‑a]pyridine Esters Not Accessible from Des‑Amino or N‑OMe Analogs

5-Amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one is the only commercially available furo[3,2-c]pyridin-4-one that carries a free N‑NH₂ group on the pyridinone nitrogen. This group can be converted to the zwitterionic N‑imide (via deprotonation with K₂CO₃ in DMF) and then undergo 1,3‑dipolar cycloaddition with dimethyl butynedioate or ethyl propiolate to yield furo[3,2‑c]pyrazolo[1,5‑a]pyridinecarboxylic esters [1]. In contrast, the des‑amino analog 6-methylfuro[3,2-c]pyridin-4(5H)-one lacks the N‑substituent entirely, and the N‑methoxy analog 5-methoxy-6-methylfuro[3,2-c]pyridin-4(5H)-one (CAS 1609939-56-1) has the reactive site capped, preventing N‑imide formation and subsequent cycloaddition .

N-Amination 1,3-Dipolar Cycloaddition Pyrazolo[1,5-a]pyridine

Higher Hydrogen‑Bond Donor Count Facilitates Solid‑Phase Extraction and Crystallization vs. N‑OMe Analog

The target compound possesses 1 hydrogen bond donor (NH₂) and 2 hydrogen bond acceptors, yielding a predicted LogP of 0.018 . The N‑methoxy analog 5-methoxy-6-methylfuro[3,2-c]pyridin-4(5H)-one, by contrast, has 0 H‑bond donors, 3 acceptors, and a predicted LogP of ~1.0, indicating lower polarity and weaker hydrogen‑bond‑driven crystal packing [1]. The melting point of the target compound is experimentally determined as 170–172 °C , whereas no experimental melting point is reported for the N‑OMe analog, suggesting the latter may be an oil or low‑melting solid under ambient conditions.

Crystallinity Purification Hydrogen Bonding

Direct N‑Acylation/Sulfonylation Versatility Absent in N‑OMe and Des‑Amino Series

The primary amino group on the pyridinone nitrogen of the target compound permits direct N‑acylation or N‑sulfonylation under mild conditions (e.g., Ac₂O/pyridine or MsCl/Et₃N) to generate libraries of N‑functionalized furo[3,2‑c]pyridin‑4‑ones [1]. The des‑amino analog (6-methylfuro[3,2-c]pyridin-4(5H)-one) lacks a nucleophilic site capable of undergoing such transformations, while the N‑OMe analog would require N‑demethylation (often harsh, e.g., BBr₃ or TMSI) prior to functionalization, introducing additional steps and potential decomposition . No quantitative yield comparison is available for identical substrates, but the fundamental reactivity difference is absolute.

Late-Stage Functionalization N-Acylation Parallel Synthesis

Key Intermediate for Selective BET BD1 Inhibitors Containing 5‑Methyl‑Substituted Furo[3,2‑c]pyridin‑4‑one Core

Recent crystal structures (e.g., PDB 8YMH resolved at 1.04 Å) demonstrate that 5‑methyl‑2,7‑disubstituted furo[3,2‑c]pyridin‑4‑ones achieve high BET BD1 selectivity (compound 7: BD1 IC₅₀ < 100 nM with >50‑fold selectivity over BD2) and oral bioavailability [1]. The 5‑amino‑6‑methylfuro[3,2‑c]pyridin‑4‑one scaffold provides the correct oxidation state and N‑NH₂ handle for late‑stage introduction of the 2‑ and 7‑substituents found in these advanced leads. Neither the des‑amino nor the N‑OMe analog appears as an intermediate in the published synthetic route, underscoring the unique compatibility of the N‑NH₂ group with downstream C‑C and C‑N cross‑coupling steps [1][2].

BET BD1 Inhibitor Immunosuppression Anti-inflammatory

High‑Value Application Scenarios for 5‑Amino‑6‑methyl‑4H,5H‑furo[3,2‑c]pyridin‑4‑one


Synthesis of Furo[3,2‑c]pyrazolo[1,5‑a]pyridine Libraries for BET Bromodomain Screening

Medicinal chemistry teams pursuing selective BET BD1 or BD2 inhibitors can deploy 5‑amino‑6‑methyl‑4H,5H‑furo[3,2‑c]pyridin‑4‑one as the core N‑amination substrate. Following the Bencková protocol (N‑imide formation with K₂CO₃ in DMF, then 1,3‑dipolar cycloaddition with activated alkynes), structurally diverse furo[3,2‑c]pyrazolo[1,5‑a]pyridine esters are obtained in a single synthetic operation [1]. This route is directly aligned with the furopyridine series reported by Mitsubishi Tanabe Pharma that showed high BD1 selectivity and oral anti‑inflammatory activity [2].

Parallel Synthesis of N‑Acyl and N‑Sulfonyl Furo[3,2‑c]pyridin‑4‑one SAR Panels

The free N‑NH₂ group allows late‑stage diversification via acylation or sulfonylation under mild conditions (Ac₂O/pyridine or MsCl/Et₃N). This capability is absent in the des‑amino and N‑OMe analogs, which would require deprotection prior to functionalization [1]. Laboratories performing structure–activity relationship (SAR) exploration on the furo[3,2‑c]pyridin‑4‑one scaffold can thus prepare libraries of N‑functionalized analogs in a single step, reducing the number of linear steps by at least two compared to alternative routes.

Crystallization‑Driven Purification for Scale‑Up to Gram Quantities

The experimental melting point of 170–172 °C and the presence of one hydrogen‑bond donor distinguish this solid from the oily or low‑melting N‑OMe analog [1][2]. Contract research organizations and process chemistry groups scaling BET inhibitor intermediates can exploit the compound’s crystallinity to avoid chromatographic purification, thereby lowering solvent consumption and improving throughput in multi‑gram campaigns.

Key Building Block for Replicating Furopyridine‑Based BET BD1 Inhibitor Leads

The crystal structure of PDB 8YMH (1.04 Å resolution) and the accompanying publication confirm that 5‑methyl‑substituted furo[3,2‑c]pyridin‑4‑ones are the core motif of a novel class of orally available BD1‑selective inhibitors [2]. Researchers aiming to reproduce or optimize these leads require the 5‑amino‑6‑methyl intermediate to install the 2‑ and 7‑substituents shown to engage the BD1 pocket with sub‑100 nM potency and >50‑fold BD2 selectivity.

Quote Request

Request a Quote for 5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.